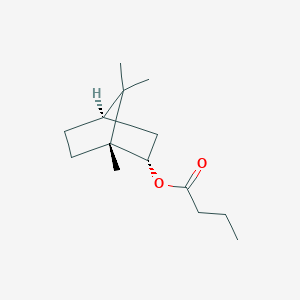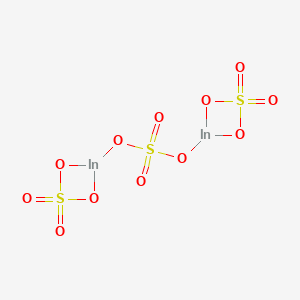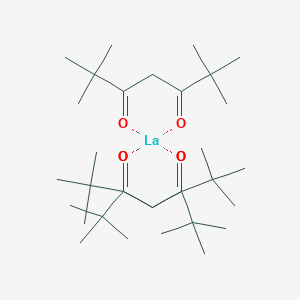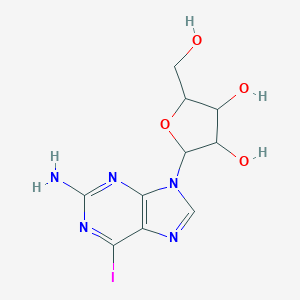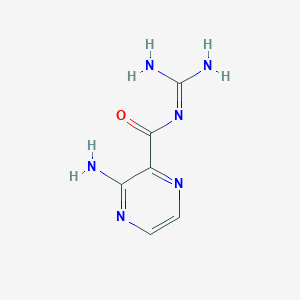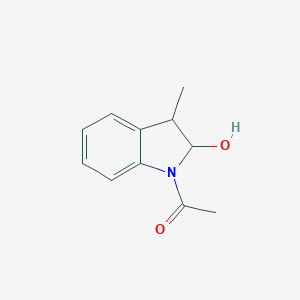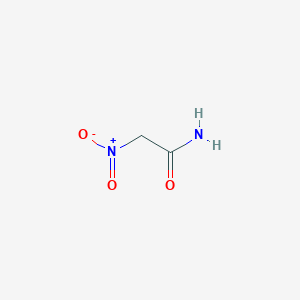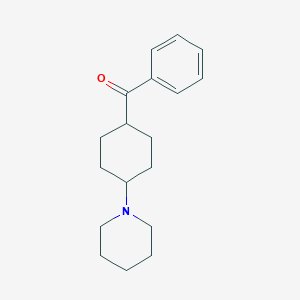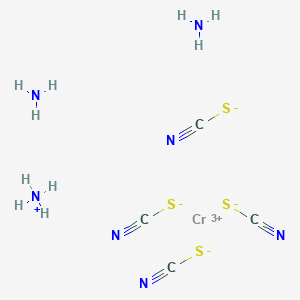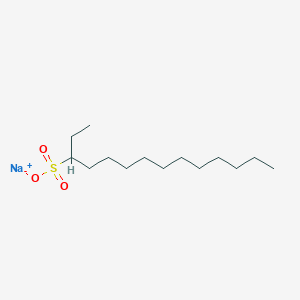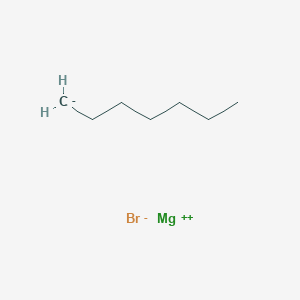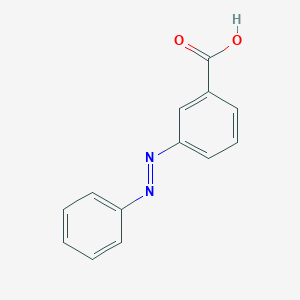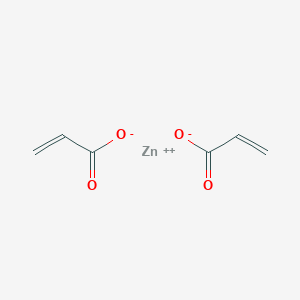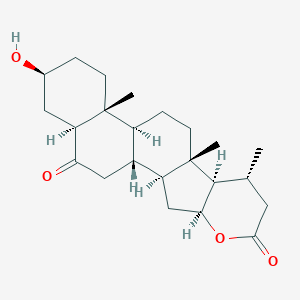
Chiogralactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chiogralactone is a natural product that has been discovered recently and has gained attention due to its potential therapeutic benefits. It is a unique lactone that is derived from the fungus Aspergillus chiangmaiensis. Chiogralactone has shown promising results in various scientific studies, and its synthesis method has been established.
作用機序
The mechanism of action of Chiogralactone is not fully understood. It is believed that Chiogralactone exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Chiogralactone has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth.
生化学的および生理学的効果
Chiogralactone has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Chiogralactone has also been found to induce apoptosis in cancer cells. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
実験室実験の利点と制限
Chiogralactone has several advantages and limitations for lab experiments. One advantage is that it is a natural product, and it has low toxicity. It can be easily synthesized, and its structure is well-defined. One limitation is that the synthesis method is time-consuming and requires specialized equipment. Another limitation is that Chiogralactone is not readily available, and its cost is high.
将来の方向性
There are several future directions for Chiogralactone research. One direction is to investigate its potential therapeutic benefits in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of Chiogralactone. It is also important to investigate the safety and toxicity of Chiogralactone in animal models. Additionally, the mechanism of action of Chiogralactone needs to be further elucidated.
Conclusion:
In conclusion, Chiogralactone is a natural product that has shown potential therapeutic benefits in various scientific studies. Its synthesis method has been established, and its mechanism of action is being investigated. Chiogralactone has several advantages and limitations for lab experiments, and there are several future directions for research. Chiogralactone has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of Chiogralactone has been established by the isolation of the fungus Aspergillus chiangmaiensis. The fungus is cultured, and the extract is obtained by solvent extraction. The extract is then purified using various chromatography techniques. The final product is obtained by crystallization. The synthesis method has been optimized, and the yield of Chiogralactone has been improved.
科学的研究の応用
Chiogralactone has shown potential therapeutic benefits in various scientific studies. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Chiogralactone has been tested on various cancer cell lines, and it has shown significant inhibition of cancer cell growth. It has also been found to have anti-inflammatory effects in animal models. Chiogralactone has been tested against various microorganisms, and it has shown significant inhibition of microbial growth.
特性
CAS番号 |
14594-22-0 |
|---|---|
製品名 |
Chiogralactone |
分子式 |
C23H34O4 |
分子量 |
374.5 g/mol |
IUPAC名 |
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione |
InChI |
InChI=1S/C23H34O4/c1-12-8-20(26)27-19-11-16-14-10-18(25)17-9-13(24)4-6-22(17,2)15(14)5-7-23(16,3)21(12)19/h12-17,19,21,24H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,17-,19+,21+,22-,23+/m1/s1 |
InChIキー |
FOCHOSLOYHRWHT-SQARGJPNSA-N |
異性体SMILES |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
正規SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




